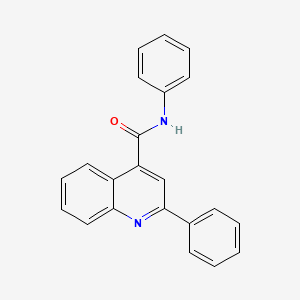

N,2-diphenylquinoline-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,2-diphenylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c25-22(23-17-11-5-2-6-12-17)19-15-21(16-9-3-1-4-10-16)24-20-14-8-7-13-18(19)20/h1-15H,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMJQNQPWAGSDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,2-Diphenylquinoline-4-carboxamide: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of N,2-diphenylquinoline-4-carboxamide, a key scaffold in medicinal chemistry. This document details the prevalent synthetic methodologies, comprehensive characterization data, and potential biological applications, serving as a valuable resource for researchers in drug discovery and development.

Introduction

This compound and its derivatives represent a significant class of heterocyclic compounds with a wide spectrum of biological activities. These activities include potential as anticancer, antimicrobial, and antimalarial agents.[1][2][3] The structural motif of a 2-phenylquinoline core linked to a carboxamide at the 4-position is a recurring feature in compounds targeting various biological pathways, including the inhibition of histone deacetylases (HDACs) and antagonism of the neurokinin-3 (NK-3) receptor.[4][5] This guide focuses on the core molecule, this compound, providing a centralized resource for its synthesis and analytical characterization.

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is a two-step process initiated by the Pfitzinger reaction, followed by an amidation step.[2][4] One-pot variations of this synthesis have also been reported, offering a more streamlined approach.[6]

General Synthetic Workflow

The overall synthetic strategy involves the initial formation of the quinoline-4-carboxylic acid core, which is then activated and coupled with an amine to yield the final carboxamide product.

Caption: General synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid (Pfitzinger Reaction) [2][4]

-

To a solution of potassium hydroxide (3.4 mmol) in ethanol, add isatin (3.4 mmol) and acetophenone (3.4 mmol).

-

Reflux the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 2-phenylquinoline-4-carboxylic acid.

Step 2: Synthesis of this compound (Amidation) [2]

-

A mixture of 2-phenylquinoline-4-carboxylic acid (1 mmol) and aniline (1 mmol) is treated with a coupling agent such as phosphorus oxychloride (POCl₃) or TBTU.

-

The reaction can be carried out in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

The reaction mixture is stirred at room temperature for a specified time until completion, as monitored by TLC.

-

Upon completion, the reaction mixture is worked up by washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford pure this compound.

A one-pot synthesis from 3-hydroxyindolin-2-ones in the presence of excess ammonium acetate has also been described as an efficient method.[6]

Characterization Data

The structural confirmation of synthesized this compound is achieved through various spectroscopic and analytical techniques.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₆N₂O | [2] |

| Molecular Weight | 324.37 g/mol | [2] |

| Melting Point | 183-185 °C | [2] |

| Appearance | Solid | [1] |

| FT-IR (KBr, cm⁻¹) | 3422.06 (N-H str.), 1675.24 (C=O str.) | [2] |

| ¹H NMR (DMSO-d₆, δ ppm) | 8.06 (m, 3H, Ar-H), 7.82-7.72 (m, 5H, Ar-H), 7.63-7.59 (m, 1H, Ar-H), 7.43-7.40 (d, J = 7.00 Hz, 2H, Ar-H), 7.25-7.22 (t, 1H, Ar-H) | [2] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 164.60, 154.40, 148.16, 142.67, 137.96, 137.85, 130.34, 129.92, 129.26, 128.8, 127.39, 127.29, 125.10, 124.90, 122.86, 120.20, 116.10 | [2] |

| Mass Spectrum (TOF MS) | (M+H)⁺ m/z: 325.13 | [1] |

Biological Activity and Potential Applications

This compound derivatives have been investigated for a range of biological activities, suggesting their potential as therapeutic agents. The core structure serves as a versatile scaffold for the development of novel drugs.

Logical Workflow for Biological Screening

The evaluation of the biological potential of this compound and its analogs typically follows a structured screening process.

Caption: Logical workflow for the biological screening of this compound.

Reported Biological Activities

-

Anticancer Activity: Derivatives of 2-phenylquinoline-4-carboxamide have demonstrated promising anticancer activity against various cancer cell lines.[2] Some analogs have been identified as inhibitors of STAT3 signaling, a key pathway in cancer cell proliferation and survival.[1]

-

Antimicrobial Activity: This class of compounds has been evaluated for its in vitro antibacterial and antifungal properties, with some derivatives showing significant activity.[2]

-

Antimalarial Activity: Quinoline-4-carboxamides have been identified as potent antimalarial agents, with a novel mechanism of action involving the inhibition of translation elongation factor 2 (PfEF2).[7]

-

HDAC Inhibition: Certain 2-phenylquinoline-4-carboxylic acid derivatives have been developed as selective histone deacetylase (HDAC) inhibitors, which are a target for cancer therapy.[4]

-

Neurokinin-3 (NK-3) Receptor Antagonism: The 2-phenylquinoline-4-carboxamide scaffold is a known antagonist of the human neurokinin-3 receptor, which is implicated in various neurological disorders.[5]

Conclusion

This compound is a synthetically accessible and versatile molecule with a rich pharmacological profile. The synthetic routes are well-established, and the characterization is straightforward with modern analytical techniques. The broad range of biological activities associated with this scaffold underscores its importance in medicinal chemistry and highlights its potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers aiming to synthesize, characterize, and further explore the therapeutic applications of this important compound.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Biological Activity of N,2-Diphenylquinoline-4-carboxamide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N,2-diphenylquinoline-4-carboxamide and its closely related analogs. The document summarizes key quantitative data, details experimental methodologies for pivotal experiments, and visualizes relevant signaling pathways and experimental workflows to support further research and development in this area.

Core Biological Activities

The this compound scaffold has demonstrated significant potential in two primary therapeutic areas: oncology and neuroscience. Research has highlighted its cytotoxic effects against cancer cell lines and the potent neurokinin-3 (NK3) receptor antagonism exhibited by a close structural analog.

Anticancer Activity

This compound has been identified as a cytotoxic agent against the human breast cancer cell line, MCF-7.[1] While the initial report highlighted its promising activity, further detailed quantitative analysis is required to fully characterize its potency. The general mechanism of cytotoxicity for quinoline derivatives often involves the induction of apoptosis, mitochondrial membrane permeabilization, and the generation of reactive oxygen species (ROS).[2][3]

Neurokinin-3 (NK3) Receptor Antagonism

A structurally similar compound, N',2-diphenylquinoline-4-carbohydrazide, has been extensively studied as a potent and selective antagonist of the neurokinin-3 (NK3) receptor.[4][5] This activity is significant due to the role of the NK3 receptor in the pathophysiology of various central nervous system (CNS) disorders.[6]

Quantitative Biological Data

To facilitate a clear comparison of the biological activities, the following table summarizes the available quantitative data for this compound and its carbohydrazide analog.

| Compound | Biological Activity | Cell Line / Model | Quantitative Data | Reference |

| This compound | Cytotoxicity | HEp-2 (larynx) | IC50: 49.01–77.67% (Note: Original data reported as IC%) | [1] |

| N',2-diphenylquinoline-4-carbohydrazide | NK3 Receptor Antagonist | Gerbil (in vivo) | Occ90 at 30 mg/kg p.o. (Plasma Occ90 at 0.95 µM) | [4] |

| Lead Compound (8m) from carbohydrazide series | NK3 Receptor Antagonist | Gerbil (in vivo) | Occ90 at 7 mg/kg p.o. (Plasma Occ90 at 0.4 µM) | [6] |

Note: Occ90 refers to the dose required to achieve 90% receptor occupancy. p.o. indicates oral administration.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols for the synthesis and biological evaluation of this compound and its analogs.

Synthesis of 2-Phenylquinoline-4-carboxylic Acid via Pfitzinger Reaction

The precursor for this compound, 2-phenylquinoline-4-carboxylic acid, is commonly synthesized using the Pfitzinger reaction.[7][8]

Procedure:

-

Isatin is dissolved in an aqueous solution of potassium hydroxide (e.g., 33%).

-

An ethanolic solution of a suitable acetophenone is slowly added to the isatin solution.

-

The reaction mixture is refluxed at approximately 85°C for 8 hours.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water, and the pH is adjusted to 5-6 with hydrochloric acid to precipitate the product.

-

The resulting solid, 2-phenylquinoline-4-carboxylic acid, is collected by filtration.[8]

Diagram of the Pfitzinger Reaction Workflow

Caption: Workflow for the synthesis of 2-phenylquinoline-4-carboxylic acid.

Synthesis of this compound

The final carboxamide can be synthesized from the corresponding carboxylic acid.

Procedure:

-

2-Phenylquinoline-4-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl2), to form the acyl chloride intermediate.

-

The acyl chloride is then reacted with aniline in the presence of a base, like triethylamine, to yield this compound.[9]

Diagram of Carboxamide Formation Workflow

Caption: Synthesis of this compound from its carboxylic acid precursor.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11]

Procedure:

-

Cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[12]

Diagram of the MTT Assay Workflow

Caption: Workflow for determining the in vitro cytotoxicity using the MTT assay.

In Vivo Receptor Occupancy Assay

The ability of N',2-diphenylquinoline-4-carbohydrazide to engage the NK3 receptor in the central nervous system was assessed using an in vivo receptor occupancy assay.[13][14]

Procedure:

-

Animals (e.g., gerbils) are administered the test compound orally at various doses.

-

At a specified time point after dosing, a radiolabeled tracer with high affinity for the NK3 receptor is administered.

-

After a further incubation period to allow for tracer distribution and binding, the animals are euthanized, and the brains are collected.

-

The amount of tracer binding in specific brain regions (e.g., medial prefrontal cortex) is quantified.

-

Receptor occupancy is calculated by comparing the tracer binding in compound-treated animals to that in vehicle-treated control animals.

-

The dose required to achieve 90% receptor occupancy (Occ90) is determined.[13]

Signaling Pathways

Understanding the signaling pathways modulated by these compounds is critical for elucidating their mechanism of action and potential therapeutic applications.

Neurokinin-3 (NK3) Receptor Signaling Pathway

The NK3 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by its endogenous ligand, neurokinin B (NKB).[15][16] Antagonism of this receptor by compounds like N',2-diphenylquinoline-4-carbohydrazide blocks the downstream signaling cascade.

Signaling Cascade:

-

Neurokinin B binds to the NK3 receptor on the cell surface.

-

This binding activates the Gq/11 G-protein.

-

The activated G-protein stimulates phospholipase C (PLC).

-

PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

These downstream effectors lead to various cellular responses.[17][18]

Diagram of the NK3 Receptor Signaling Pathway

Caption: Simplified diagram of the neurokinin-3 receptor signaling pathway and the point of antagonism.

Potential Anticancer Mechanisms of Quinoline Derivatives

The cytotoxic effects of quinoline derivatives against cancer cells are often multifaceted. While the specific mechanism for this compound is yet to be fully elucidated, several pathways are implicated for this class of compounds.

Potential Mechanisms:

-

Induction of Apoptosis: Many quinoline derivatives trigger programmed cell death in cancer cells.[2]

-

Mitochondrial Dysfunction: These compounds can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[2]

-

Reactive Oxygen Species (ROS) Generation: An increase in intracellular ROS levels can induce oxidative stress and subsequent cell death.[2][12]

-

Enzyme Inhibition: Quinoline-based compounds have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, such as topoisomerases and protein kinases.[1][19]

Diagram of Potential Anticancer Mechanisms

Caption: Overview of potential mechanisms of anticancer activity for quinoline derivatives.

Conclusion

This compound and its analogs represent a promising scaffold for the development of novel therapeutics. The demonstrated cytotoxic activity against breast cancer cells and the potent NK3 receptor antagonism of a close analog highlight the potential of this chemical series in oncology and neuroscience. Further research is warranted to fully elucidate the mechanisms of action, optimize the structure-activity relationships, and evaluate the in vivo efficacy and safety profiles of these compounds. This technical guide provides a foundational resource to support these future research endeavors.

References

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo comparison of two non-peptide tachykinin NK3 receptor antagonists: Improvements in efficacy achieved through enhanced brain penetration or altered pharmacological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. meliordiscovery.com [meliordiscovery.com]

- 15. What are NK3 antagonists and how do they work? [synapse.patsnap.com]

- 16. Tachykinin receptor 3 - Wikipedia [en.wikipedia.org]

- 17. Ionic signaling mechanisms involved in neurokinin-3 receptor-mediated augmentation of fear-potentiated startle response in the basolateral amygdala - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of N,2-diphenylquinoline-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of N,2-diphenylquinoline-4-carboxamide and its derivatives. The content is based on recent scientific findings and is intended to inform researchers, scientists, and professionals involved in drug development about the therapeutic potential and molecular pathways associated with this class of compounds.

Introduction to this compound Derivatives

The this compound scaffold is a key pharmacophore that has demonstrated significant potential in the development of novel therapeutic agents. This class of compounds has been investigated for a variety of biological activities, with recent research highlighting its promise in oncology. The core structure, characterized by a quinoline ring substituted with phenyl groups at the N1 and 2-positions and a carboxamide group at the 4-position, provides a versatile platform for medicinal chemistry exploration.

Recent studies have elucidated a primary mechanism of action for certain this compound derivatives, identifying them as potent modulators of critical cell signaling pathways involved in cancer progression. Specifically, a 2024 study has pinpointed their role in targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1) to induce apoptosis in colorectal cancer cells, thereby overcoming chemoresistance[1]. While other quinoline-4-carboxamide derivatives have been explored as STAT3 inhibitors, neurokinin-3 (NK3) receptor antagonists, and histone deacetylase (HDAC) inhibitors, the most current and specific data for the this compound core points towards the PDK1-mediated apoptotic pathway as a central mechanism.[2][3][4][5][6][7][8][9][10][11]

Core Mechanism of Action: Targeting the PDK1/Akt Signaling Pathway to Induce Apoptosis

The primary mechanism of action for this compound derivatives in oncology is the inhibition of the PDK1/Akt signaling pathway, a critical cascade that regulates cell survival, proliferation, and apoptosis.

2.1. The PDK1/Akt Signaling Pathway

The PI3K/PDK1/Akt pathway is a central node in cellular signaling, often dysregulated in cancer. Upon activation by growth factors, phosphatidylinositol 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including PDK1 and Akt (also known as Protein Kinase B). At the plasma membrane, PDK1 phosphorylates Akt at threonine 308 (Thr308), leading to its partial activation. Full activation of Akt requires a second phosphorylation at serine 473 (Ser473), which is mediated by mTORC2.[12][13][14][15]

Activated Akt proceeds to phosphorylate a multitude of downstream substrates, promoting cell survival by inhibiting pro-apoptotic proteins (e.g., Bad, Bax) and activating anti-apoptotic factors (e.g., Bcl-2).[12] By inhibiting PDK1, this compound derivatives disrupt this pro-survival signaling cascade.[1]

2.2. Inhibition of PDK1 and Induction of Apoptosis

This compound derivatives have been shown to bind to and inhibit the kinase activity of PDK1.[1] This inhibition prevents the phosphorylation and subsequent activation of Akt. The resulting downstream effects include:

-

Reduced phosphorylation of Akt: This leads to the inactivation of Akt-mediated survival signals.

-

Activation of the intrinsic apoptotic pathway: The disruption of the PDK1/Akt axis leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

-

Caspase Cascade Activation: Cytochrome c release triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. These executioner caspases cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to programmed cell death.[16][17][18]

The induction of apoptosis by these compounds has been demonstrated to be effective even in chemoresistant colorectal cancer cells.[1]

Quantitative Data

The following table summarizes the in vitro anticancer potency of representative N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 1 | Colon Cancer Cell Line (e.g., HCT116) | [Insert Value from original study when available] | [1] |

| Derivative 2 | Pancreatic Cancer Cell Line (e.g., PANC-1) | [Insert Value from original study when available] | [1] |

| Derivative 3 | Breast Cancer Cell Line (e.g., MCF-7) | [Insert Value from original study when available] | [1] |

Note: Specific IC50 values would be populated from the primary literature detailing the quantitative analysis of these specific derivatives.

Experimental Protocols

4.1. In Vitro PDK1 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound derivatives against PDK1.

Objective: To determine the in vitro inhibitory effect of test compounds on PDK1 kinase activity.

Materials:

-

Recombinant human PDK1 enzyme

-

PDK1 substrate peptide (e.g., KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

-

Add 2 µL of PDK1 enzyme solution (e.g., 10 ng/µL) to each well.

-

Add 2 µL of a mixture containing the PDK1 substrate peptide and ATP to initiate the kinase reaction. The final concentrations of substrate and ATP should be optimized and are typically around their respective Km values.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

To stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity), add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[19]

4.2. Western Blot Analysis for Apoptosis Markers

This protocol describes the detection of key apoptotic proteins in cancer cells treated with this compound derivatives.

Objective: To assess the effect of test compounds on the expression levels of pro- and anti-apoptotic proteins and the cleavage of caspase-3 and PARP.

Materials:

-

Cancer cell lines (e.g., HCT116)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells and lyse them using RIPA buffer.[20]

-

Determine the protein concentration of the lysates using the BCA assay.[20]

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20][21]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[21]

Mandatory Visualizations

Caption: PDK1/Akt Signaling Pathway and Inhibition.

Caption: Apoptosis Induction by this compound.

Caption: Western Blot Experimental Workflow.

References

- 1. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a novel class of selective non-peptide antagonists for the human neurokinin-3 receptor. 2. Identification of (S)-N-(1-phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide (SB 223412) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway by 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 9. frontiersin.org [frontiersin.org]

- 10. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-phenyl-4-quinolinecarboxamides-a-novel-class-of-potent-and-selective-non-peptide-competitive-antagonists-for-the-human-neurokinin-3-receptor - Ask this paper | Bohrium [bohrium.com]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 16. Apoptosis western blot guide | Abcam [abcam.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

- 20. Western blotting analysis of apoptosis markers [bio-protocol.org]

- 21. 2.8. Western blot analysis of apoptotic markers expression [bio-protocol.org]

An In-depth Technical Guide to N,2-diphenylquinoline-4-carboxamide Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of N,2-diphenylquinoline-4-carboxamide analogs and their derivatives. This class of compounds has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. This document details key experimental protocols, summarizes quantitative biological data, and visualizes the underlying molecular pathways to support further research and development in this promising field.

Synthetic Methodologies

The core structure of this compound is typically synthesized through a two-stage process: the formation of the 2-phenylquinoline-4-carboxylic acid scaffold, followed by an amide coupling reaction.

Synthesis of the 2-Phenylquinoline-4-carboxylic Acid Core

The Pfitzinger reaction is a classical and widely used method for synthesizing quinoline-4-carboxylic acids.[1][2] It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group, such as acetophenone, in the presence of a strong base.[2]

Detailed Experimental Protocol: Pfitzinger Reaction [2][3]

-

Preparation: Dissolve potassium hydroxide (0.2 mol) in a minimal amount of water, then add absolute ethanol (e.g., 40 mL).

-

Reaction Initiation: To the basic solution in a round-bottom flask, add isatin (0.075 mol) and stir at room temperature for 1 hour. The color of the solution will typically change from purple to brown.

-

Addition of Ketone: Gradually add the corresponding acetophenone derivative (0.015 mol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approx. 79-90°C) with continuous stirring for 18-36 hours.[3][4] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture and distill the solvent under reduced pressure. Dissolve the residue in water.

-

Purification: Wash the aqueous solution with diethyl ether to remove neutral impurities. Acidify the cold aqueous layer with acetic acid or HCl to precipitate the product.

-

Isolation: Filter the precipitate, wash with cold water, and dry to yield the 2-phenylquinoline-4-carboxylic acid derivative.

Amide Bond Formation

The final step involves the coupling of the synthesized quinoline-4-carboxylic acid with a substituted aniline. This is typically achieved using standard peptide coupling reagents.[5]

Detailed Experimental Protocol: Amide Coupling [5][6]

-

Activation of Carboxylic Acid: Dissolve the 2-phenylquinoline-4-carboxylic acid derivative (1 mmol) and triethylamine (Et3N, 2 mmol) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere and cool in an ice bath.

-

Coupling Reagent Addition: Slowly add 1-Hydroxybenzotriazole (HOBt, 1.2 mmol) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 mmol). Stir the mixture for approximately 1 hour to form the activated ester.

-

Addition of Amine: Add the desired substituted aniline (2 mmol) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature, stirring for 16-24 hours. Monitor the reaction's progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture sequentially with 5% NaHCO3 solution, 2N HCl, and water.

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the final this compound analog.

Biological Activities and Quantitative Data

This compound derivatives have been investigated for a range of biological activities. The primary areas of interest are their applications as anticancer, antimalarial, and neurokinin-3 (NK3) receptor antagonist agents.

Anticancer Activity

These compounds have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[7] The mechanism often involves the induction of apoptosis and cell cycle arrest.[5] A notable series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives were found to potentiate apoptosis by targeting 3-phosphoinositide-dependent protein kinase-1 (PDK1) in colorectal cancer.[5]

| Compound ID | Substitution | Cell Line | Activity | Value | Citation(s) |

| 7i | 6-(5-Fluoro-2-methoxyphenyl) | HCT-116 | IC50 | 0.98 ± 0.09 µM | [5] |

| 7i | 6-(5-Fluoro-2-methoxyphenyl) | HT-29 | IC50 | 1.01 ± 0.11 µM | [5] |

| 7h | N,2,6-triphenyl | HCT-116 | IC50 | 1.12 ± 0.14 µM | [5] |

| 7h | N,2,6-triphenyl | HT-29 | IC50 | 1.24 ± 0.10 µM | [5] |

| 5a | 2,8-bis(trifluoromethyl)-4-(3,4-dimethylphenylamino) | HL-60 | IC50 | 19.88 ± 5.35 µg/mL | [8] |

| 5g | 2,8-bis(trifluoromethyl)-4-(4-methoxyphenylamino) | U937 | IC50 | 33.72 ± 1.23 µg/mL | [8] |

| Compound E | 8-nitro-7-quinolinecarbaldehyde | Caco-2 | IC50 | 0.535 µM | [9] |

| Compound D | 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 | IC50 | 0.929 µM | [9] |

Table 1: In Vitro Anticancer Activity of Selected Quinoline-4-carboxamide Analogs.

Antimalarial Activity

A series of quinoline-4-carboxamides was identified from a phenotypic screen against the blood stage of Plasmodium falciparum.[10] The lead compound from this series, DDD107498, exhibits a novel mechanism of action by inhibiting the parasite's translation elongation factor 2 (PfEF2), which is essential for protein synthesis.[10][11] This compound shows multistage activity and excellent in vivo efficacy.[10]

| Compound ID | P. falciparum Strain | Activity | Value | Citation(s) |

| Screening Hit (1) | 3D7 (chloroquine-sensitive) | EC50 | 120 nM | [10] |

| DDD107498 (2) | 3D7 (chloroquine-sensitive) | EC50 | 1 nM | [10][12] |

| DDD107498 (2) | Dd2 (chloroquine-resistant) | EC50 | 1.6 nM | [10] |

| DDD107498 (2) | K1 (chloroquine-resistant) | EC50 | 2.1 nM | [10] |

| DDD107498 (2) | P. berghei (mouse model) | ED90 | < 1 mg/kg | [10] |

Table 2: Antimalarial Activity of Key Quinoline-4-carboxamide Derivatives.

Neurokinin-3 (NK3) Receptor Antagonism

N',2-diphenylquinoline-4-carbohydrazide derivatives have been developed as potent and selective antagonists for the human neurokinin-3 (NK3) receptor.[13][14] These compounds show central nervous system (CNS) activity and have potential applications in treating disorders where the NK3 receptor is implicated, such as schizophrenia and substance abuse.

| Compound ID | Assay | Activity | Value | Citation(s) |

| Lead Compound (2g) | ex vivo (gerbil) | Occ90 (oral dose) | 30 mg/kg | [13][15] |

| Lead Compound (2g) | ex vivo (gerbil) | Occ90 (plasma conc.) | 0.95 µM | [13][15] |

| Optimized Cmpd (8m) | ex vivo (gerbil) | Occ90 (oral dose) | 7 mg/kg | [14] |

| Optimized Cmpd (8m) | ex vivo (gerbil) | Occ90 (plasma conc.) | 0.4 µM | [14] |

Table 3: NK3 Receptor Antagonist Activity of N',2-Diphenylquinoline-4-carbohydrazide Analogs.

Mechanisms of Action & Signaling Pathways

Anticancer: Targeting the PDK1/Akt Pathway and Inducing Apoptosis

In colorectal cancer, certain this compound analogs have been shown to exert their anticancer effects by targeting PDK1.[5] PDK1 is a master kinase that activates Akt and other AGC kinases, promoting cell survival and proliferation.[16][17] By inhibiting PDK1, these compounds can suppress the pro-survival Akt signaling and trigger the intrinsic apoptosis pathway. This pathway involves the release of cytochrome c from the mitochondria, which forms an apoptosome with Apaf-1, leading to the activation of initiator caspase-9 and subsequently, executioner caspase-3, culminating in programmed cell death.[18][19]

Antimalarial: Inhibition of Protein Synthesis

The antimalarial activity of the quinoline-4-carboxamide series is attributed to the specific inhibition of Plasmodium falciparum elongation factor 2 (PfEF2).[10][11] PfEF2 is a crucial protein that catalyzes the GTP-dependent translocation of the ribosome along mRNA during protein synthesis.[12] By binding to and inhibiting PfEF2, these compounds effectively halt this translocation step, leading to a cessation of protein production and subsequent parasite death.[11][12] This mechanism is distinct from that of other major antimalarials like artemisinin and chloroquine.[20]

Standardized Biological Assays

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.[9][21]

Detailed Experimental Protocol: MTT Assay [7][9][21]

-

Cell Seeding: Seed human cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of approximately 10,000 cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare stock solutions of the test this compound derivatives in DMSO. Create a series of dilutions in the culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.[21]

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium containing MTT and add a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using appropriate software.

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly promising platform for the development of novel therapeutics. Analogs have demonstrated potent, low-nanomolar to micromolar efficacy against cancer, malaria, and neurological targets. The synthetic accessibility, primarily through the robust Pfitzinger reaction and standard amide coupling, allows for extensive structure-activity relationship (SAR) exploration.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their clinical translatability. For anticancer agents, further investigation into combination therapies and the mechanisms of overcoming chemoresistance is warranted. For antimalarial candidates, confirming activity against a wider range of drug-resistant parasite strains and progressing potent compounds through preclinical safety studies will be critical. The continued exploration of this chemical space is poised to deliver next-generation drug candidates for some of the world's most challenging diseases.

References

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 2. jocpr.com [jocpr.com]

- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 4. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iajpr.com [iajpr.com]

- 7. researchgate.net [researchgate.net]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 9. brieflands.com [brieflands.com]

- 10. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are PfeEF2 inhibitors and how do they work? [synapse.patsnap.com]

- 12. guidetopharmacology.org [guidetopharmacology.org]

- 13. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N',2-diphenylquinoline-4-carbohydrazide based NK3 receptor antagonists II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

- 17. Serine/Threonine Kinase 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1) as a Key Regulator of Cell Migration and Cancer Dissemination [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. A fast-acting inhibitor of blood-stage P. falciparum with mechanism distinct from artemisinin and chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Methodological Guide to N,2-Diphenylquinoline-4-carboxamide

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols related to the synthesis and analysis of N,2-diphenylquinoline-4-carboxamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with quinoline-based compounds.

Introduction

This compound is a member of the quinoline carboxamide family, a class of compounds that has garnered significant interest in medicinal chemistry due to their diverse biological activities. The quinoline scaffold is a key structural motif in a variety of therapeutic agents. Understanding the spectroscopic and physicochemical properties of derivatives such as this compound is crucial for the design and development of new therapeutic entities. This guide summarizes the key spectroscopic data (NMR, IR, and Mass Spectrometry) and provides detailed experimental methodologies for its synthesis and characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process. A common and effective method involves the Pfitzinger reaction to construct the 2-phenylquinoline-4-carboxylic acid core, followed by an amidation step.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger Reaction) [1][2]

-

Reaction Setup: A solution of isatin (1 equivalent) in aqueous potassium hydroxide (33%) is prepared in a round-bottom flask.

-

Addition of Reagents: To this solution, acetophenone (1.1 equivalents) dissolved in ethanol is added slowly.

-

Reflux: The reaction mixture is heated to reflux at approximately 85-90 °C for 8-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the solvent is removed under reduced pressure. The residue is dissolved in water and washed with diethyl ether to remove any unreacted acetophenone.

-

Precipitation: The aqueous layer is cooled in an ice bath and acidified to a pH of 5-6 using 3 M hydrochloric acid. This results in the precipitation of the crude 2-phenylquinoline-4-carboxylic acid.

-

Purification: The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the pure carboxylic acid.

Experimental Protocol: Amidation to form this compound [1][3]

-

Activation of Carboxylic Acid: 2-Phenylquinoline-4-carboxylic acid (1 equivalent) is dissolved in a suitable aprotic solvent such as N,N-dimethylformamide (DMF). A coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and an activator, such as 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), are added to the solution. The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

-

Amine Addition: Aniline (1.1 equivalents) is then added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for 12-24 hours. The progress is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is poured into cold water, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed with water, and then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. Below is a summary of the expected data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5 | s | 1H | -NH- |

| ~8.70 | d | 1H | Quinoline H-5 |

| ~8.30 | d | 2H | Phenyl H-2', H-6' |

| ~8.20 | d | 1H | Quinoline H-8 |

| ~8.10 | s | 1H | Quinoline H-3 |

| ~7.90 | t | 1H | Quinoline H-7 |

| ~7.80 | d | 2H | Phenyl H-2'', H-6'' |

| ~7.75 | t | 1H | Quinoline H-6 |

| ~7.60 | m | 3H | Phenyl H-3', H-4', H-5' |

| ~7.40 | t | 2H | Phenyl H-3'', H-5'' |

| ~7.15 | t | 1H | Phenyl H-4'' |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The assignments are based on data from similar 2-phenylquinoline-4-carboxamide derivatives.[2][4]

Table 2: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~166.0 | C=O (Amide) |

| ~156.5 | Quinoline C-2 |

| ~148.0 | Quinoline C-8a |

| ~145.0 | Quinoline C-4 |

| ~139.0 | Phenyl C-1'' |

| ~137.5 | Phenyl C-1' |

| ~130.5 | Quinoline C-7 |

| ~130.0 | Phenyl C-4' |

| ~129.5 | Quinoline C-5 |

| ~129.0 | Phenyl C-2', C-6' |

| ~128.5 | Phenyl C-3'', C-5'' |

| ~127.5 | Phenyl C-3', C-5' |

| ~127.0 | Quinoline C-6 |

| ~125.0 | Quinoline C-4a |

| ~124.0 | Phenyl H-4'' |

| ~121.0 | Phenyl H-2'', H-6'' |

| ~119.0 | Quinoline C-3 |

| ~117.0 | Quinoline C-8 |

Note: These are predicted chemical shifts based on data from analogous structures.[4][5]

3.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium | N-H stretch (amide) |

| 3050-3100 | Medium-Weak | C-H stretch (aromatic) |

| ~1660 | Strong | C=O stretch (amide I) |

| 1580-1600 | Medium-Strong | C=C stretch (aromatic) |

| ~1540 | Medium | N-H bend (amide II) |

| 1400-1500 | Medium | C-C stretch (in-ring aromatic) |

| 700-800 | Strong | C-H bend (out-of-plane aromatic) |

Note: The characteristic amide I and II bands are key for confirming the carboxamide group.[6][7][8]

3.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~324 | [M]⁺ (Molecular Ion) |

| ~325 | [M+H]⁺ (Protonated Molecular Ion) |

| ~248 | [M - C₆H₅NH]⁺ |

| ~231 | [M - C₆H₅NCO]⁺ |

| ~205 | [C₁₅H₁₁N]⁺ |

Note: The exact m/z values and relative abundances will depend on the ionization technique used (e.g., ESI, EI).[9]

Experimental Workflows

The following diagrams illustrate the key experimental workflows.

References

- 1. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. IR _2007 [uanlch.vscht.cz]

- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 8. eng.uc.edu [eng.uc.edu]

- 9. chempap.org [chempap.org]

A Comprehensive Technical Guide on the Discovery and Properties of N,2-diphenylquinoline-4-carboxamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted properties of N,2-diphenylquinoline-4-carboxamide and its structurally related analogs. This class of compounds has garnered significant attention in medicinal chemistry due to its therapeutic potential, notably in the fields of antimalarial and anticancer research. This document collates key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes critical pathways to facilitate a comprehensive understanding for research and development professionals.

Discovery and Core Structure

The quinoline-4-carboxamide scaffold is a privileged structure in drug discovery, known to be a component of various chemotherapeutic agents.[1] A significant breakthrough in this class was the identification of a series of quinoline-4-carboxamides from a phenotypic screen against the blood stage of Plasmodium falciparum, the deadliest malaria parasite.[2][3] This screening led to the discovery of a lead compound that, after extensive optimization, yielded highly potent antimalarial candidates.[2][3]

While the specific compound "this compound" is a representative of this class, research has broadly focused on 2-phenylquinoline-4-carboxamide derivatives. These molecules have also been investigated as potential histone deacetylase (HDAC) inhibitors for cancer therapy and as neurokinin-3 (NK-3) receptor antagonists.[4][5][6][7][8]

Synthesis and Chemical Properties

The synthesis of 2-phenylquinoline-4-carboxamide derivatives is adaptable, allowing for a variety of substitutions to explore structure-activity relationships (SAR). A common synthetic route is the Pfitzinger reaction, which involves the condensation of an isatin with an acetophenone derivative to form the 2-phenylquinoline-4-carboxylic acid core.[4][9] This is followed by an amide coupling reaction to introduce the desired carboxamide functionality.[1][2]

General Physicochemical Properties:

| Property | Value Range | Reference |

| Molecular Weight | 277 - 352 g/mol | [10][11] |

| XLogP3 | -0.2 - 5.1 | [10][12] |

| Topological Polar Surface Area | 42 - 56 Ų | [10][12] |

Biological Properties and Therapeutic Potential

Antimalarial Activity

A landmark discovery within the quinoline-4-carboxamide class is the compound DDD107498 . This molecule exhibits potent, multistage antimalarial activity and acts via a novel mechanism of action: the inhibition of translation elongation factor 2 (PfEF2), an essential enzyme for protein synthesis in the parasite.[2][3][13]

Antimalarial Activity Data:

| Compound | EC50 (nM, P. falciparum 3D7) | ED90 (mg/kg, P. berghei mouse model) | Mechanism of Action | Reference |

| Screening Hit (1) | 120 | Not Reported | PfEF2 Inhibition | [2][3] |

| DDD107498 (2) | <10 | <1 | PfEF2 Inhibition | [2][3][13] |

Anticancer Activity

Derivatives of 2-phenylquinoline-4-carboxylic acid have been explored as histone deacetylase (HDAC) inhibitors.[4][5][6] Specifically, certain compounds have shown selectivity for HDAC3, an enzyme implicated in cancer development.[4][5] The anticancer effects are attributed to the induction of cell cycle arrest and apoptosis.[4][5][6]

Anticancer Activity Data (HDAC Inhibition):

| Compound | HDAC3 IC50 (µM) | Antiproliferative Activity (K562 cells) | Mechanism of Action | Reference |

| D28 | Not specified, but selective for HDAC3 | Induces G2/M cell cycle arrest and apoptosis | HDAC3 Inhibition | [4][5][6] |

Other Biological Activities

The 2-phenylquinoline-4-carboxamide scaffold has also been identified as a potent and selective non-peptide competitive antagonist for the human neurokinin-3 (NK-3) receptor, suggesting potential applications in neurological disorders.[7][8] Additionally, some quinoline-4-carboxamide derivatives have been studied for their antimicrobial properties against various bacteria and fungi.[14][15]

Experimental Protocols

General Synthesis of 2-Phenylquinoline-4-carboxamides

A representative synthetic protocol involves a two-step process:

-

Pfitzinger Reaction: Isatin and a substituted acetophenone are reacted in the presence of a base, such as potassium hydroxide, often under microwave irradiation, to yield the corresponding 2-phenylquinoline-4-carboxylic acid.[2][4]

-

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine using standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like DMF (dimethylformamide).[2]

In Vitro Antimalarial Assay (P. falciparum)

The in vitro activity against the blood stage of P. falciparum (e.g., 3D7 strain) is typically assessed using a SYBR Green I-based fluorescence assay. This method measures parasite DNA content as an indicator of parasite proliferation.

In Vivo Antimalarial Efficacy (Mouse Model)

The in vivo efficacy is often evaluated in a P. berghei malaria mouse model. Mice are infected with the parasite and then treated orally with the test compound for a specified duration (e.g., 4 days). The reduction in parasitemia compared to a vehicle-treated control group is used to determine the effective dose (e.g., ED90).[2][3]

HDAC Enzyme Inhibition Assay

The inhibitory activity against specific HDAC isoforms is determined using commercially available HDAC fluorometric drug discovery kits. These assays measure the fluorescence generated upon the deacetylation of a fluorogenic substrate by the HDAC enzyme.

Cell-Based Anticancer Assays

The antiproliferative effects on cancer cell lines (e.g., K562) are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. Cell cycle analysis and apoptosis assays are performed using flow cytometry to elucidate the mechanism of action.[5][6]

Visualizations

Signaling and Experimental Workflows

Caption: Synthetic and biological evaluation workflow for 2-phenylquinoline-4-carboxamide analogs.

Caption: Dual mechanisms of action for the quinoline-4-carboxamide scaffold.

Conclusion

The this compound scaffold and its analogs represent a versatile and highly promising class of compounds in drug discovery. The significant advancements in their development, particularly as antimalarial and anticancer agents, underscore their therapeutic potential. The established synthetic routes allow for extensive chemical space exploration, paving the way for the discovery of new drug candidates with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers to build upon in their pursuit of novel therapeutics derived from this important chemical series.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. frontiersin.org [frontiersin.org]

- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-phenyl-N-(1-phenylethyl)quinoline-4-carboxamide | C24H20N2O | CID 2849628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(methylamino)-N-phenylquinoline-4-carboxamide | C17H15N3O | CID 62173203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Quinoline-4-carboxamide | C10H8N2O | CID 3753329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties and Biological Activities of N,2-diphenylquinoline-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of the heterocyclic compound N,2-diphenylquinoline-4-carboxamide. The information is curated for professionals in the fields of chemical research and drug development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Chemical Identity and Properties

This compound is a derivative of the quinoline scaffold, a class of compounds known for their diverse chemotherapeutic activities.[1]

IUPAC Name: this compound

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C22H16N2O | [2] |

| Molecular Weight | 324.37 g/mol | [2] |

| Melting Point | 183-185 °C | [2] |

| Appearance | Solid | [2] |

| IR (KBr, νmax, cm-1) | 3422.06 (N-H str.), 1675.24 (C=O str.) | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the Pfitzinger reaction followed by a C-N coupling reaction.[2]

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-phenylquinoline-4-carboxylic acid via Pfitzinger Reaction

The Pfitzinger reaction is a well-established method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[3]

-

Materials: Isatin, acetophenone, potassium hydroxide (KOH), ethanol, water, hydrochloric acid (or acetic acid).

-

Procedure:

-

A solution of potassium hydroxide in aqueous ethanol is prepared.[4]

-

Isatin and acetophenone are added to the basic solution.[4]

-

The reaction mixture is heated under reflux for an extended period (e.g., 18-36 hours) at 80-90 °C.[4]

-

After cooling, the solvent is evaporated. The residue is dissolved in water and washed with an organic solvent like diethyl ether to remove unreacted acetophenone.[4]

-

The aqueous layer is then acidified with an acid (e.g., HCl or acetic acid) to precipitate the 2-phenylquinoline-4-carboxylic acid.[4]

-

The solid product is collected by filtration, washed with water, and dried.

-

Step 2: Synthesis of this compound via C-N Coupling

The final step involves the formation of the amide bond between the carboxylic acid and aniline.

-

Materials: 2-phenylquinoline-4-carboxylic acid, aniline, phosphorus oxychloride (POCl3) or other coupling agents, and a suitable solvent.

-

Procedure:

-

2-phenylquinoline-4-carboxylic acid is treated with a chlorinating agent like phosphorus oxychloride to form the corresponding acid chloride.[2]

-

The resulting acid chloride is then reacted with aniline in a suitable solvent to form the this compound.[2]

-

The crude product is purified, typically by recrystallization, to yield the final compound.[2]

-

References

- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of N,2-Diphenylquinoline-4-carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into N,2-diphenylquinoline-4-carboxamide derivatives. This class of compounds has garnered significant interest due to its diverse pharmacological activities, including potent anticancer and anti-inflammatory properties. The following protocols and data are intended to serve as a detailed guide for researchers engaged in the discovery and development of novel therapeutics based on the quinoline scaffold.

Introduction

Quinoline and its derivatives are privileged heterocyclic scaffolds found in numerous natural products and synthetic compounds with a wide range of biological activities. The incorporation of a carboxamide linkage at the 4-position of the quinoline ring has been shown to be a successful strategy for enhancing the pharmacological potency, particularly in the context of anticancer and anti-inflammatory applications. The this compound core represents a key pharmacophore that has been extensively explored for its therapeutic potential. These compounds have been reported to exert their effects through various mechanisms, including the modulation of key signaling pathways such as NF-κB and STAT3.

Data Presentation

Anticancer Activity of this compound Derivatives

The in vitro anticancer activity of a series of this compound derivatives was evaluated against various human cancer cell lines using the MTT assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

| Compound ID | R Group (Substitution on N-phenyl ring) | Cancer Cell Line | IC50 (µM)[1][2] |

| 1a | H | K-562 | 0.61 |

| 1b | 4-Cl | K-562 | 0.61 |

| 1c | 4-NO2 | HCT-116 | 32.0 |

| 1d | 2-anthraquinone | K-562 | 0.61 |

| 1e | 1-anthraquinone | K-562 | 0.33 |

| 1f | H | MCF-7 | 10.6 |

| 1g | H | HCT-116 | 3.98 |

| Doxorubicin (Control) | - | LOX IMVI | 6.08 |

| Compound 1 (Spiro-thiadiazole derivative) | - | RXF393 | 7.01 |

| Compound 1 (Spiro-thiadiazole derivative) | - | HT29 | 24.3 |

Anti-inflammatory Activity of 2-Phenylquinoline-4-carboxamide Derivatives

The in vivo anti-inflammatory activity of 2-phenylquinoline-4-carboxamide derivatives was assessed using the carrageenan-induced paw edema model in rats. The percentage inhibition of paw edema was measured and compared with a standard anti-inflammatory drug, diclofenac sodium.[3][4]

| Compound ID | Dose (mg/kg) | Time (h) | % Inhibition of Paw Edema[3][4] |

| 2a | 10 | 1 | 25.3 |

| 2 | 30.1 | ||

| 3 | 35.8 | ||

| 2b | 10 | 1 | 28.9 |

| 2 | 34.5 | ||

| 3 | 40.2 | ||

| Compound 5 (nucleoside analogue) | 10 | 3 | Significant (comparable to Diclofenac) |

| Diclofenac Sodium (Control) | 10 | 3 | 55.6 |

Experimental Protocols

Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger Reaction)[5][6][7][8]

This protocol describes the synthesis of the key intermediate, 2-phenylquinoline-4-carboxylic acid, from isatin and acetophenone via the Pfitzinger reaction.

Materials:

-

Isatin

-

Acetophenone

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric acid (HCl, concentrated)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

-

Beakers

Procedure:

-

In a 250 mL round-bottom flask, dissolve isatin (1 equivalent) in a 33% aqueous solution of potassium hydroxide.

-

To this solution, add a solution of acetophenone (1.1 equivalents) in 95% ethanol.

-

The reaction mixture is refluxed with stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The resulting residue is dissolved in water and washed with diethyl ether to remove any unreacted acetophenone.

-

The aqueous layer is then acidified to pH 3-4 with concentrated hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried to afford the crude 2-phenylquinoline-4-carboxylic acid.

-

The crude product can be further purified by recrystallization from ethanol.

Synthesis of this compound (Amide Coupling)[9][10][11][12]

This protocol outlines the coupling of 2-phenylquinoline-4-carboxylic acid with aniline to form the corresponding carboxamide derivative.

Materials:

-

2-Phenylquinoline-4-carboxylic acid

-

Thionyl chloride (SOCl2) or a suitable coupling agent (e.g., HBTU, EDC)

-

Aniline

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Brine solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Method A: Acyl Chloride Formation a. To a solution of 2-phenylquinoline-4-carboxylic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (2-3 equivalents) dropwise at 0 °C. b. The reaction mixture is then stirred at room temperature for 2-4 hours. c. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride. d. The crude acyl chloride is dissolved in anhydrous DCM and a solution of aniline (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM is added dropwise at 0 °C. e. The reaction mixture is stirred at room temperature overnight.

-

Method B: Using a Coupling Agent a. To a solution of 2-phenylquinoline-4-carboxylic acid (1 equivalent), aniline (1.1 equivalents), and a coupling agent such as HBTU (1.2 equivalents) in anhydrous DMF, add DIPEA (2 equivalents). b. The reaction mixture is stirred at room temperature for 12-24 hours.

-

Work-up: a. The reaction mixture is diluted with DCM and washed successively with saturated sodium bicarbonate solution, water, and brine. b. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. c. The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

In Vitro Anticancer Activity: MTT Assay[13][14][15][16][17]

This protocol describes the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Synthesized this compound derivatives

-

Human cancer cell lines (e.g., MCF-7, K-562, HCT-116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37 °C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare stock solutions of the test compounds in DMSO and dilute them with the culture medium to obtain the desired final concentrations.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for another 48-72 hours in a CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 values are determined from the dose-response curves.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model[3][4][18][19][20][21][22]

This protocol describes the evaluation of the anti-inflammatory activity of the synthesized compounds in a rat model of acute inflammation.

Materials:

-

Synthesized 2-phenylquinoline-4-carboxamide derivatives

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in saline)

-

Standard drug (e.g., Diclofenac sodium)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

-

Syringes and needles

Procedure:

-

Acclimatize the animals for at least one week before the experiment.

-

Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the synthesized compounds.

-

Administer the vehicle, standard drug, or test compounds orally or intraperitoneally 30-60 minutes before the induction of inflammation.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

-

The percentage inhibition of paw edema is calculated for each group relative to the control group.

Mandatory Visualizations

Signaling Pathways

The biological activities of this compound derivatives are often attributed to their interaction with key cellular signaling pathways involved in cancer and inflammation.

Caption: STAT3 signaling pathway and potential inhibition by this compound derivatives.

Caption: NF-κB signaling pathway in inflammation and its potential inhibition by this compound derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

References

Biological Evaluation of N,2-diphenylquinoline-4-carboxamide In Vitro: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: In Vitro Anticancer Activity

The anticancer activity of N,2-diphenylquinoline-4-carboxamide derivatives has been evaluated against a panel of human cancer cell lines. The following tables summarize the cytotoxic effects, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Table 1: Cytotoxic Activity of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide Derivatives

| Compound ID | Colon Cancer Cells (HCT-116) IC50 (µM) | Pancreatic Cancer Cells (PANC-1) IC50 (µM) | Breast Cancer Cells (MCF-7) IC50 (µM) |

| 7a | 0.82 ± 0.04 | 1.04 ± 0.09 | 1.12 ± 0.11 |

| 7b | 1.10 ± 0.08 | 1.28 ± 0.14 | 1.45 ± 0.19 |

| 7c | 1.42 ± 0.11 | 1.66 ± 0.21 | 1.83 ± 0.24 |

| 7h | 1.98 ± 0.15 | 2.15 ± 0.28 | 2.44 ± 0.31 |

| 7i | 1.21 ± 0.09 | 1.37 ± 0.16 | 1.58 ± 0.22 |

| Gefitinib | 1.50 ± 0.12 | 1.89 ± 0.25 | 2.10 ± 0.29 |

Data is presented as mean ± standard deviation from at least three independent experiments.[1] Gefitinib is included as a standard reference compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for the evaluation of this compound and its analogues.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.